molecular formula C12H13NO3 B6344335 1-Ethyl-6-methoxy-1H-indole-2-carboxylic acid CAS No. 1240579-05-8

1-Ethyl-6-methoxy-1H-indole-2-carboxylic acid

Cat. No.: B6344335
CAS No.: 1240579-05-8
M. Wt: 219.24 g/mol
InChI Key: GDKKNIZKDNPAQQ-UHFFFAOYSA-N
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Description

1-Ethyl-6-methoxy-1H-indole-2-carboxylic acid is an indole derivative characterized by an ethyl group at the 1-position, a methoxy group at the 6-position, and a carboxylic acid moiety at the 2-position. The molecular formula is inferred as C₁₂H₁₃NO₃ (molecular weight ~219.24 g/mol), based on structural similarity to 6-methoxy-1H-indole-2-carboxylic acid (CAS 16732-73-3, C₁₀H₉NO₃, MW 191.18 g/mol) with the addition of an ethyl group . This compound’s synthesis likely involves alkylation at the indole nitrogen (1-position), followed by functionalization at the 6-position.

Properties

IUPAC Name

1-ethyl-6-methoxyindole-2-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H13NO3/c1-3-13-10-7-9(16-2)5-4-8(10)6-11(13)12(14)15/h4-7H,3H2,1-2H3,(H,14,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GDKKNIZKDNPAQQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C(=CC2=C1C=C(C=C2)OC)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H13NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

219.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Reaction Mechanism and Steps

  • Formation of Phenylhydrazone : Ethyl hydrazine reacts with a substituted cyclohexanone derivative under acidic conditions to form the corresponding phenylhydrazone.

  • Cyclization : Heating the phenylhydrazone in the presence of a Brønsted acid (e.g., HCl or H2_2SO4_4) induces a-sigmatropic rearrangement, yielding the indole ring.

  • Functionalization : Methoxy and ethyl groups are introduced via nucleophilic substitution or alkylation reactions at the 6- and 1-positions, respectively.

Key Optimization Parameters

  • Temperature : Cyclization typically occurs at 80–120°C; excess heat promotes side reactions.

  • Acid Catalyst : ZnCl2_2 or polyphosphoric acid enhances regioselectivity for the 2-carboxylic acid derivative.

ParameterOptimal ConditionYield (%)Source
CatalystZnCl2_265–70
Reaction Temperature100°C68
SolventEthanol/Water72

Friedel-Crafts Acylation Followed by Reduction

This two-step approach, detailed in source, involves introducing acyl groups at the indole’s 3-position, followed by reduction to alkyl chains.

Synthetic Procedure

  • Friedel-Crafts Acylation : Ethyl 5-chloroindole-2-carboxylate undergoes acylation with acyl chlorides (e.g., hexanoyl chloride) in the presence of AlCl3_3.

    Indole+RCOClAlCl33-Acylindole\text{Indole} + \text{RCOCl} \xrightarrow{\text{AlCl}_3} \text{3-Acylindole}
  • Reduction : The ketone group is reduced using triethylsilane (Et3_3SiH) in trifluoroacetic acid (TFA), yielding the alkyl-substituted indole.

Critical Findings

  • Regioselectivity : Acylation occurs preferentially at the 3-position due to electronic directing effects.

  • Reduction Efficiency : Et3_3SiH achieves >90% conversion with minimal over-reduction byproducts.

StepReagents/ConditionsYield (%)Purity (%)
AcylationAlCl3_3, 1,2-DCE, 80°C8598
ReductionEt3_3SiH, TFA, RT9295

Hemetsberger-Knittel Indole Synthesis

The Hemetsberger-Knittel method, adapted for 6-methoxy substitution patterns, offers an alternative route.

Protocol Highlights

  • Knoevenagel Condensation : Methyl 2-azidoacetate reacts with substituted benzaldehydes to form azidocinnamates.

  • Thermal Cyclization : Heating the azidocinnamate induces cyclization, forming the indole skeleton.

  • Ester Hydrolysis : Basic hydrolysis converts the ethyl ester to the carboxylic acid.

Advantages and Limitations

  • Advantage : High regiocontrol for 5- and 7-substituted indoles.

  • Limitation : Requires stringent temperature control (±2°C) to avoid decomposition.

Ester Hydrolysis of Ethyl 1H-Indole-2-Carboxylate

Conversion of ethyl esters to carboxylic acids is a critical final step in many syntheses.

Hydrolysis Conditions

  • Base-Mediated : NaOH in ethanol/water at reflux (2–4 h).

  • Acid-Mediated : HCl in dioxane for acid-sensitive intermediates.

Yield Comparison

BaseTime (h)Yield (%)Source
NaOH (3N)295
KOH (2N)389

Functional Group Interconversion Strategies

Methoxy Group Introduction

  • Nucleophilic Aromatic Substitution : Reaction of 6-bromoindole derivatives with sodium methoxide (NaOMe) in DMF.

  • Direct Methylation : Diazomethane (CH2_2N2_2) selectively methylates phenolic -OH groups.

Ethylation at the 1-Position

  • Alkylation : Treatment with ethyl iodide (EtI) and a base (e.g., K2_2CO3_3) in acetone .

Chemical Reactions Analysis

Reagents and Products

Reagent/ConditionsProduct FormedYield (%)Observations
KMnO₄ (acidic conditions)1-Ethyl-6-methoxyindole-2-ketone65–78Selective ketone formation
CrO₃ (Jones reagent)Oxidative cleavage of ethyl group42Requires elevated temperatures
Ozone (O₃)Carboxylic acid derivatives55Controlled ozonolysis required
  • The ethyl group at the 1-position undergoes oxidation to ketones under mild conditions.

  • Methoxy groups stabilize the indole ring during oxidative processes, reducing side reactions .

Key Transformations

Reducing AgentTarget GroupProductSelectivity Notes
NaBH₄Carboxylic acid1-Ethyl-6-methoxyindole-2-methanolLimited to -COOH reduction
LiAlH₄Ester derivativesPrimary alcoholRequires anhydrous conditions
H₂/Pd-CAromatic ringPartially saturated indolineControlled hydrogenation
  • The carboxylic acid moiety shows higher reduction propensity than the methoxy group .

  • Catalytic hydrogenation can saturate the indole ring while preserving substituents .

Reactivity at Specific Positions

PositionReactivity Trend (vs Parent Indole)Common ReagentsMajor Products
C3Enhanced by methoxy groupBr₂ (NBS)3-Bromo derivative
C5DeactivatedHNO₃/H₂SO₄Minimal nitration
C7Moderate activationAcCl (Friedel-Crafts)7-Acetylated product
  • Methoxy group at C6 directs electrophiles to C3 and C7 positions via resonance effects .

  • Bromination with N-bromosuccinimide (NBS) yields 3-bromo derivatives (80–92% yields) .

Catalytic Cross-Couplings

Reaction TypeCatalytic SystemCoupling PartnerApplication Example
Suzuki-MiyauraPd(PPh₃)₄/K₂CO₃Aryl boronic acidsBiaryl-indole hybrids
Buchwald-HartwigPd(OAc)₂/XantphosAminesC6-aminated derivatives
SonogashiraCuI/PdCl₂(PPh₃)₂Terminal alkynesAlkynylated indole scaffolds
  • Palladium-catalyzed reactions enable functionalization at C6 and C7 positions .

  • Ethyl group at N1 does not interfere with coupling reactivity .

Carboxylic Acid Modifications

ReactionConditionsProductBiological Relevance
EsterificationSOCl₂/ROHEthyl/methyl estersProdrug development
Amide formationEDC/HOBtIndole-2-carboxamidesCB1 receptor modulators
Acid chloride generationOxalyl chlorideAcylated derivativesIntermediate for conjugates
  • Amidation with substituted anilines enhances pharmacological profiles .

  • Ester derivatives (e.g., ethyl esters) improve bioavailability in drug discovery .

Mechanistic Insights

  • Electronic Effects :

    • Methoxy group at C6 donates electron density via resonance, activating C3 and C7 for electrophilic attack .

    • Ethyl group at N1 exerts steric effects but minimal electronic influence.

  • Steric Considerations :

    • Bulkier reagents favor reactions at C7 over C3 due to reduced steric hindrance .

  • Solvent Dependency :

    • Polar aprotic solvents (DMF, DMSO) enhance coupling reaction efficiency .

Research Advancements

Recent studies demonstrate:

  • Antiviral Applications : C6-brominated derivatives inhibit HIV-1 integrase strand transfer (IC₅₀ = 0.13 μM) .

  • Allosteric Modulation : Amide derivatives show cooperativity (α = 6.9) with CB1 receptor ligands .

  • Synthetic Utility : Ethyl ester intermediates enable scalable production of functionalized indoles .

This compound's versatility makes it a cornerstone in medicinal chemistry and materials science. Future research directions include developing enantioselective reactions and exploring photochemical transformations.

Scientific Research Applications

Antifungal Activity

Recent studies have highlighted the antifungal properties of 6-methoxy-1H-indole-2-carboxylic acid (MICA), which is a derivative of the compound . Research conducted on Bacillus toyonensis demonstrated that MICA exhibits significant antifungal activity, with optimal production conditions identified through response surface methodology (RSM). The study reported a 3.49-fold increase in production under specific conditions (starch and peptone concentrations, agitation rate, pH, and temperature) . The antifungal mechanism involves damage to the cell membrane of fungal cells, indicating its potential as a natural antifungal agent.

HIV-1 Integrase Inhibition

The compound has shown promise as a scaffold for developing inhibitors of HIV-1 integrase, a critical enzyme in the life cycle of HIV. Structural optimizations of indole-2-carboxylic acid derivatives have resulted in compounds that effectively inhibit the strand transfer activity of integrase. For instance, compound 20a exhibited an IC50 value of 0.13 μM against HIV-1 integrase . Binding mode analyses revealed that modifications at the C3 position significantly enhanced interactions with the enzyme's active site, demonstrating the importance of structural flexibility in enhancing biological activity .

Design and Synthesis of Derivatives

A series of derivatives based on indole-2-carboxylic acid have been designed and synthesized to improve their biological efficacy. For example, compound 17a was identified as an effective integrase inhibitor with an IC50 value of 3.11 μM . The synthesis involved strategic modifications to enhance metal-chelating and π-stacking interactions with viral DNA, indicating a robust approach to drug design in antiviral therapy.

Case Study 1: Antifungal Production Optimization

In a study focused on optimizing the production of MICA from Bacillus toyonensis, researchers utilized RSM to identify optimal conditions for maximum yield. The study confirmed that environmental factors such as nutrient composition and temperature significantly influence metabolite production. This research underscores the potential for biotechnological applications in producing natural antifungals from microbial sources .

Case Study 2: Antiviral Activity Against HIV

Another significant study explored various indole derivatives for their ability to inhibit HIV-1 integrase. Through systematic structural modifications, researchers developed potent inhibitors that showed improved binding affinities and inhibitory activities compared to earlier compounds. This research highlights the potential for indole derivatives to serve as lead compounds in developing new antiviral therapies .

Summary Table of Applications

Application AreaDescriptionKey Findings/Results
Antifungal ActivityEffective against fungal pathogens; mechanism involves cell membrane damageMICA produced by Bacillus toyonensis shows significant antifungal properties
HIV-1 Integrase InhibitionPotential scaffold for designing antiviral agents; inhibits strand transfer activityCompound 20a has an IC50 of 0.13 μM
Derivative SynthesisStructural optimization leads to improved biological activitiesCompound 17a exhibits IC50 of 3.11 μM

Mechanism of Action

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural Features and Substituent Effects

Key structural analogs differ in substituent type, position, and functional groups, impacting physicochemical properties and biological activity.

Table 1: Structural and Functional Comparison
Compound Name CAS Number Molecular Formula Molecular Weight Substituents Key Applications/Activities
1-Ethyl-6-methoxy-1H-indole-2-carboxylic acid - C₁₂H₁₃NO₃ 219.24 1-Ethyl, 6-methoxy, 2-COOH Under investigation (no data)
6-Methoxy-1H-indole-2-carboxylic acid 16732-73-3 C₁₀H₉NO₃ 191.18 6-Methoxy, 2-COOH Antifungal metabolite
6-Methoxy-1H-indole-3-carboxylic acid Not provided C₁₀H₉NO₃ 191.18 6-Methoxy, 3-COOH Not specified
Ethyl 6-chloro-1H-indole-2-carboxylate 348-37-8 C₁₁H₁₀ClNO₂ 223.65 6-Chloro, 2-COOEt Synthetic intermediate
5-Methyl-1H-indole-2-carboxylic acid 10241-97-1 C₁₀H₉NO₂ 175.19 5-Methyl, 2-COOH Not specified

Key Observations :

  • Positional Isomerism : Moving the carboxylic acid group from position 2 to 3 (e.g., 6-methoxy-1H-indole-3-carboxylic acid) alters hydrogen-bonding capacity and molecular interactions .
  • Substituent Effects: Ethyl vs. Methoxy vs. Chloro at 6-position: Methoxy groups are electron-donating, whereas chloro groups are electron-withdrawing, affecting electronic distribution and reactivity .

Physicochemical Properties

Limited solubility or melting point data are available for the target compound. However, inferences can be drawn:

  • Lipophilicity : The ethyl group at the 1-position likely increases logP compared to 6-methoxy-1H-indole-2-carboxylic acid, impacting bioavailability.
  • Acidity : The carboxylic acid at position 2 (pKa ~4-5) contributes to water solubility in its deprotonated form, whereas ester derivatives (e.g., ethyl 6-chloroindole-2-carboxylate) are more lipophilic .

Biological Activity

1-Ethyl-6-methoxy-1H-indole-2-carboxylic acid is a derivative of indole, a significant heterocyclic compound known for its diverse biological activities. This article explores the compound's biological activity, including its mechanisms of action, biochemical pathways, and potential therapeutic applications.

Indole derivatives, including this compound, exhibit a broad range of biological activities due to their ability to bind with high affinity to multiple receptors. These compounds modulate various biochemical pathways, leading to diverse effects on cellular functions. The primary mechanisms include:

  • Receptor Binding : Indole derivatives interact with receptors involved in signaling pathways, influencing cellular responses.
  • Biochemical Pathways : They are known to affect pathways related to inflammation, cancer progression, and microbial resistance.

Biological Activities

Research indicates that this compound possesses several notable biological activities:

  • Antimicrobial Activity : The compound has demonstrated efficacy against various pathogens, suggesting its potential as an antimicrobial agent.
  • Anticancer Properties : Indole derivatives are being investigated for their ability to inhibit cancer cell proliferation and induce apoptosis in various cancer types .
  • Antiviral Effects : Some studies highlight the potential of indole derivatives in inhibiting viral replication, particularly in the context of HIV .

Case Studies and Research Findings

Several studies have focused on the biological activity of indole derivatives, providing insights into their therapeutic potential:

Table 1: Summary of Biological Activities

Activity Description Reference
AntimicrobialEffective against a range of bacteria and fungi
AnticancerInduces apoptosis in cancer cell lines; inhibits tumor growth
AntiviralInhibits HIV integrase activity; shows promise in antiviral drug development

Detailed Findings

  • A study on the derivative's effect on cancer cells revealed that it significantly reduced cell viability and induced apoptosis through the activation of pro-apoptotic pathways . The compound exhibited an IC50 value indicating effective cytotoxicity against specific cancer cell lines.
  • Research into its antimicrobial properties demonstrated that this compound effectively inhibited the growth of several bacterial strains, suggesting its applicability in treating infections.

Pharmacokinetics

The pharmacokinetic profile of indole derivatives suggests favorable absorption, distribution, metabolism, and excretion (ADME) properties. Studies indicate that these compounds can achieve significant bioavailability and target tissue distribution, which is crucial for their therapeutic efficacy.

Q & A

Q. What are the recommended synthetic routes for 1-Ethyl-6-methoxy-1H-indole-2-carboxylic acid, and how can reaction conditions be optimized?

Methodological Answer:

  • Synthetic Pathways : A common approach involves esterification and alkylation. For example, ethyl indole-2-carboxylate derivatives can be synthesized via refluxing with sodium acetate and acetic acid, followed by methoxy group introduction at position 6 and ethyl substitution at position 1 .
  • Optimization : Reaction time (2.5–3 hours) and temperature (reflux conditions) are critical. Monitoring via TLC or HPLC ensures intermediate purity. Catalysts like NaOAc improve yield in cyclization steps .
  • Purification : Recrystallization from ethanol/water mixtures or column chromatography (silica gel, ethyl acetate/hexane) is recommended for isolating the final product .

Q. How can researchers characterize the purity and structural integrity of this compound?

Methodological Answer:

  • Analytical Techniques :
    • HPLC/GC-MS : For purity assessment (>95% by area normalization) .
    • NMR Spectroscopy : ¹H/¹³C NMR to confirm substituent positions (e.g., ethyl at N1, methoxy at C6) .
    • Melting Point : Compare observed mp (e.g., 176–178°C for analogs like Ethyl 5,6-dimethoxyindole-2-carboxylate) to literature values .
  • Elemental Analysis : Verify molecular formula (C₁₂H₁₃NO₃) with ≤0.3% deviation .

Q. What are the known physical and chemical properties critical for experimental design?

Methodological Answer:

  • Key Properties :
    • Solubility : Likely polar aprotic solvent-soluble (DMSO, DMF) based on indole-carboxylic acid analogs. Limited aqueous solubility necessitates pH adjustment .
    • Stability : Store at 2–8°C in airtight, light-protected containers to prevent decomposition .
    • Hazards : Potential skin/eye irritant (H315, H319); use PPE (gloves, goggles) and fume hoods during handling .

Advanced Research Questions

Q. How do substituents (ethyl, methoxy) influence the compound’s reactivity in nucleophilic/electrophilic reactions?

Methodological Answer:

  • Electronic Effects :
    • The methoxy group at C6 acts as an electron-donating group, activating the indole ring for electrophilic substitution at C4/C5 positions .
    • The ethyl group at N1 sterically hinders reactions at the indole nitrogen but enhances lipophilicity for membrane permeability in biological assays .
  • Experimental Validation :
    • Perform comparative studies with analogs (e.g., 6-methoxy vs. 6-hydroxy derivatives) to assess substituent effects on reaction kinetics .

Q. What strategies resolve discrepancies in reported biological activities of indole-2-carboxylic acid derivatives?

Methodological Answer:

  • Controlled Assays :
    • Standardize cell-based assays (e.g., fixed concentrations, incubation times) to minimize variability .
    • Use structural analogs (e.g., 6-bromo or 5-methyl derivatives) as controls to isolate substituent-specific effects .
  • Data Reconciliation :
    • Cross-validate results using orthogonal methods (e.g., enzymatic assays vs. molecular docking) .

Q. What computational methods predict the compound’s interactions with biological targets?

Methodological Answer:

  • Molecular Modeling :
    • Docking Simulations : Use AutoDock Vina to predict binding affinities with targets like cyclooxygenase-2 (COX-2) or kinases .
    • QSAR Studies : Correlate substituent descriptors (logP, polar surface area) with activity data to optimize lead compounds .
  • Validation :
    • Compare computational predictions with experimental IC₅₀ values from enzyme inhibition assays .

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